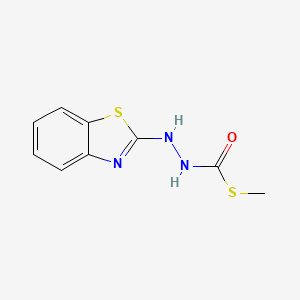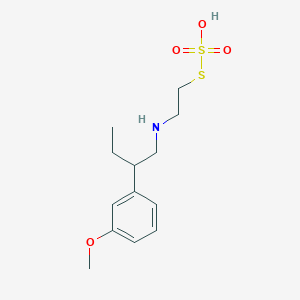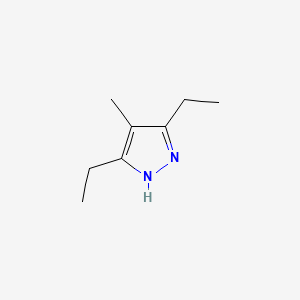
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate typically involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Mechanism of Action
The mechanism of action of S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their normal function and leading to cell death. In anticancer research, the compound inhibits key enzymes involved in cell division and proliferation, thereby preventing the growth of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6944-91-8 |
|---|---|
Molecular Formula |
C9H9N3OS2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate |
InChI |
InChI=1S/C9H9N3OS2/c1-14-9(13)12-11-8-10-6-4-2-3-5-7(6)15-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
HRSILOJKUFBOML-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)


